molecular formula C26H17ClO6 B11568316 4-({[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one

4-({[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B11568316
M. Wt: 460.9 g/mol
InChI Key: TXDHLNCUWNJPLQ-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-7-[(7-METHOXY-2-OXO-2H-CHROMEN-4-YL)METHOXY]-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromenone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorophenyl and methoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-7-[(7-METHOXY-2-OXO-2H-CHROMEN-4-YL)METHOXY]-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: 4-chlorophenol, 7-methoxy-2-oxo-2H-chromene-4-carbaldehyde, and appropriate reagents for chromenone formation.

    Reaction Steps:

    Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-7-[(7-METHOXY-2-OXO-2H-CHROMEN-4-YL)METHOXY]-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-7-[(7-METHOXY-2-OXO-2H-CHROMEN-4-YL)METHOXY]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-4H-chromen-4-one: Lacks the methoxy group and may have different biological activity.

    7-Methoxy-2-oxo-2H-chromen-4-one: Lacks the chlorophenyl group and may have different chemical properties.

Properties

Molecular Formula

C26H17ClO6

Molecular Weight

460.9 g/mol

IUPAC Name

4-[[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxymethyl]-7-methoxychromen-2-one

InChI

InChI=1S/C26H17ClO6/c1-30-18-6-8-20-16(10-25(28)33-24(20)11-18)13-31-19-7-9-21-23(12-19)32-14-22(26(21)29)15-2-4-17(27)5-3-15/h2-12,14H,13H2,1H3

InChI Key

TXDHLNCUWNJPLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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